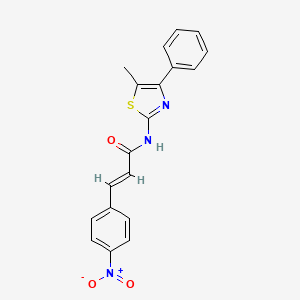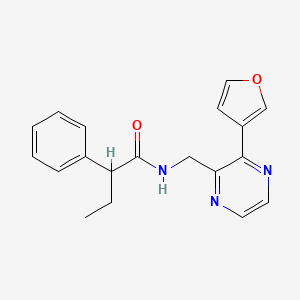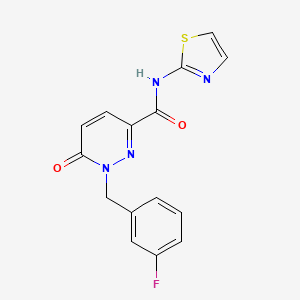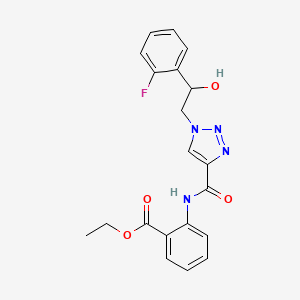![molecular formula C20H21N3O2 B2370590 1-(benzo[d]oxazol-2-yl)-N-benzyl-N-methylpyrrolidine-2-carboxamide CAS No. 1796903-54-2](/img/structure/B2370590.png)
1-(benzo[d]oxazol-2-yl)-N-benzyl-N-methylpyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoxazole derivatives are a significant class of compounds in medicinal chemistry due to their wide spectrum of pharmacological activities . They have been synthesized and evaluated for their in vitro antibacterial, antifungal, and anticancer activities .
Synthesis Analysis
Benzoxazole compounds are typically confirmed by IR, 1H/13C-NMR, and mass spectrometry . The synthesis of these compounds often involves the creation of benzoxazole rings and the attachment of various functional groups .Molecular Structure Analysis
The molecular structure of benzoxazole derivatives can be analyzed using techniques such as 1H-NMR and 13C-NMR . These techniques provide information about the hydrogen and carbon atoms in the molecule, respectively.Chemical Reactions Analysis
Benzoxazole derivatives have been screened for their in vitro antimicrobial activity against various bacteria and fungi . They have also been evaluated for their in vitro anticancer activity .Physical And Chemical Properties Analysis
The physical and chemical properties of benzoxazole derivatives can be determined using various techniques. For example, IR spectroscopy can provide information about the functional groups present in the molecule .Applications De Recherche Scientifique
Drug Discovery and Medicinal Chemistry
Benzoxazole derivatives serve as valuable starting materials in drug discovery. Researchers have exploited their structural diversity to design novel compounds with potential therapeutic effects. The bicyclic planar structure of benzoxazole makes it an attractive scaffold for drug development. Notably, this compound has been investigated for its anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory properties .
Anti-Fungal Agents
Studies have explored the antifungal activity of benzoxazole derivatives. Compound 19, for instance, exhibited potent antifungal effects against Aspergillus niger, while compound 1 was effective against Candida albicans .
Synthetic Strategies
Researchers have developed various synthetic methodologies for benzoxazole derivatives. Notably, 2-aminophenol serves as a key precursor in these strategies. Different reaction conditions and catalysts, including nanocatalysts, metal catalysts, and ionic liquid catalysts, have been employed to synthesize benzoxazole derivatives .
Heterocyclic Synthesis
Benzoxazole compounds contribute to the field of heterocyclic chemistry. Their synthesis using eco-friendly pathways and catalytic systems has been a focus of research. These heterocyclic scaffolds offer diverse possibilities for functionalization and modification .
Biological Activities
Beyond their role in drug discovery, benzoxazole derivatives exhibit a range of biological activities. Researchers have explored their potential as antioxidants, anti-inflammatory agents, and more. Understanding their interactions with biological targets is crucial for further applications .
Transition-Metal-Free Reactions
Recent advances include transition-metal-free direct C-2 aroylation of benzoxazoles using acid chlorides. N,N-dimethyl-4-aminopyridine (DMAP) serves as an effective catalyst, yielding 2-ketoazoles in good yields .
Mécanisme D'action
Target of Action
The primary target of this compound is Cathepsin S , a human protein . Cathepsin S is a lysosomal cysteine protease that plays a significant role in antigen processing, bone remodeling, and other cellular processes.
Mode of Action
It’s known that inhibitors of cathepsin s can block the enzyme’s activity, thereby affecting the processes it is involved in .
Biochemical Pathways
Given its target, it can be inferred that it may impact the antigen processing pathway and other processes involving cathepsin s .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(1,3-benzoxazol-2-yl)-N-benzyl-N-methylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-22(14-15-8-3-2-4-9-15)19(24)17-11-7-13-23(17)20-21-16-10-5-6-12-18(16)25-20/h2-6,8-10,12,17H,7,11,13-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJIYKJMXTNKTCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2CCCN2C3=NC4=CC=CC=C4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enamide](/img/structure/B2370510.png)
![4-Fluoro-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2-methylbenzenesulfonamide](/img/structure/B2370511.png)

![4-(4-Chlorophenyl)-5-[(4-fluorophenyl)sulfanyl]-1,2,3-thiadiazole](/img/structure/B2370513.png)






![1-(benzo[d]thiazole-2-carbonyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide](/img/structure/B2370523.png)

![3-Methyl-6-[4-(6-oxo-3-phenylpyridazin-1-yl)piperidin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2370529.png)